molecular formula C13H22N2O3 B1432177 Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate CAS No. 885516-98-3

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B1432177
M. Wt: 254.33 g/mol
InChI Key: FVBVBNNQZAWHNR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate is a derivative of N-Boc piperazine . It is a semi-flexible linker useful in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of tert-butyl 4-(2-cyano-2-hydroxyethyl)piperazine-1-carboxylate involves several steps. A mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and hydrazine hydrate was refluxed in absolute ethanol for 8 hours .


Molecular Structure Analysis

The structure of this compound was confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 254.33 . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of the Application : “Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 885516-98-3 . It is used in the field of chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .
  • Drug Discovery

    • Summary of the Application : Piperazine and N-Boc piperazine and their simple derivatives such as “Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperazine-1-carboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Methods of Application : These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
    • Results or Outcomes : Such diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring and, thereby, enhancing favorable interaction with macromolecules .
  • X-ray Diffraction Studies

    • Summary of the Application : This compound has been used in X-ray diffraction studies . X-ray diffraction is a technique used for studying the atomic and molecular structure of a crystal.
    • Methods of Application : The structures of the compound were confirmed by single crystal X-ray diffraction analysis .
    • Results or Outcomes : The molecule of the compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation .
  • Biological Evaluation

    • Summary of the Application : The compound has been evaluated for its biological activities .
    • Methods of Application : The antibacterial and antifungal activities of the compound have been studied against several microorganisms .
    • Results or Outcomes : The compound was found to be moderately active .
  • Synthesis of Pim-1 Inhibitors and Selective GPR119 Agonists

    • Summary of the Application : The compound can be used as a reactant for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results or Outcomes : The outcomes of using this compound in the synthesis of Pim-1 inhibitors and selective GPR119 agonists are not specified in the available resources .
  • Protein Degradation

    • Summary of the Application : The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results or Outcomes : The outcomes of using this compound in PROTAC development for targeted protein degradation are not specified in the available resources .
  • α-Arylation of Aldehydes

    • Summary of the Application : The compound can be used as a reactant for α-arylation of aldehydes .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results or Outcomes : The outcomes of using this compound in α-arylation of aldehydes are not specified in the available resources .
  • Enantioselective α-Benzylation of Aldehydes

    • Summary of the Application : The compound can be used as a reactant for enantioselective α-benzylation of aldehydes via photoredox organocatalysis .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results or Outcomes : The outcomes of using this compound in enantioselective α-benzylation of aldehydes are not specified in the available resources .
  • Enantioselective α-Triflouromethylation of Aldehydes

    • Summary of the Application : The compound can be used as a reactant for enantioselective α-triflouromethylation of aldehydes .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results or Outcomes : The outcomes of using this compound in enantioselective α-triflouromethylation of aldehydes are not specified in the available resources .

Safety And Hazards

The safety information available indicates that this compound has several hazard statements including H302, H315, H319, H335 . The precautionary statement includes P261 . The safety pictograms include GHS07 .

properties

IUPAC Name

tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10-11,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBVBNNQZAWHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (60 g) in diethylether (150 mL) were added a solution of sodium cyanide (32.4 g) in water (100 mL) and concentrated hydrochloric acid (55 mL) by small portions at 0° C. The reaction system was stirred for 4 hr, and the organic layer was washed with brine, dried, and concentrated to give the title compound (67.0 g).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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